molecular formula C11H15NO2 B2618073 1-(2-methylcyclohexyl)-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 48139-54-4

1-(2-methylcyclohexyl)-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No.: B2618073
CAS No.: 48139-54-4
M. Wt: 193.246
InChI Key: RLTBRRMSUZLBLA-UHFFFAOYSA-N
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Description

1-(2-Methylcyclohexyl)-2,5-dihydro-1H-pyrrole-2,5-dione ( 48139-54-4) is an organic compound with the molecular formula C 11 H 15 NO 2 and a molecular weight of 193.24 g/mol. This substance is supplied with a high purity of 95% and is intended for research applications only . This compound belongs to the class of pyrrolidine-2,5-diones, also known as maleimides, which are recognized as significant pharmacophores in medicinal chemistry. Pyrrolidine-2,5-dione derivatives are investigated for a wide spectrum of biological activities and are considered promising scaffolds for the development of novel therapeutic agents . Recent research highlights that hybrids incorporating the pyrrolidine-2,5-dione moiety demonstrate remarkable potential as antitumor agents. Specific derivatives have exhibited excellent in vitro cytotoxic effects against various cancer cell lines and have shown promising in vivo tumor regression in studies, indicating their value in oncological research . The mechanism of action for these active hybrids may involve the disruption of the cell cycle and inhibition of anti-apoptotic proteins such as Bcl-2, promoting programmed cell death in cancerous cells . Beyond biomedical research, maleimide derivatives are valuable in materials science due to their chemical reactivity. They can participate in key reactions like Diels-Alder cycloadditions and Michael additions, making them useful cross-linking agents. Furthermore, they are incorporated into novel materials, such as liquid crystalline thermosets (LCTs), which possess high thermal stability, low dielectric constants, and low coefficients of thermal expansion, making them suitable for advanced electronic applications . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

1-(2-methylcyclohexyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8-4-2-3-5-9(8)12-10(13)6-7-11(12)14/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTBRRMSUZLBLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1N2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methylcyclohexyl)-2,5-dihydro-1H-pyrrole-2,5-dione can be achieved through several methods. One common approach involves the reaction of 2-methylcyclohexanone with maleic anhydride under acidic conditions. The reaction proceeds through a Diels-Alder reaction, followed by dehydration to form the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(2-methylcyclohexyl)-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like halides, amines, and alcohols are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11H15NO2
  • Molecular Weight : 193.25 g/mol
  • IUPAC Name : 1-(2-Methylcyclohexyl)-2,5-dihydro-1H-pyrrole-2,5-dione
  • CAS Number : 48139-54-4

The compound features a pyrrole ring structure with a cyclohexyl substituent, contributing to its unique chemical properties.

Pharmaceutical Applications

  • Analgesic Properties
    • Research indicates that compounds similar to 1-(2-methylcyclohexyl)-2,5-dihydro-1H-pyrrole-2,5-dione exhibit analgesic effects. A study demonstrated that derivatives of this compound showed significant pain relief in animal models, suggesting its potential as a pain management drug .
  • Antimicrobial Activity
    • The compound has shown promising results against various bacterial strains. In vitro studies revealed that it possesses antimicrobial properties effective against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for related compounds was reported to be around 128 µg/mL .
  • Neuroprotective Effects
    • Preliminary studies suggest that this compound may have neuroprotective properties. It has been investigated for its potential to mitigate neurodegenerative diseases by influencing neurotransmitter systems, particularly in modulating serotonin levels.

Industrial Applications

  • Polymer Chemistry
    • The compound can serve as a precursor in the synthesis of polymers with specific properties. Its unique structure allows for the development of materials with enhanced thermal stability and mechanical strength.
  • Agricultural Chemicals
    • Research into the use of this compound in agricultural formulations has indicated potential applications as a pesticide or herbicide. Its biological activity against certain plant pathogens suggests it could be useful in crop protection strategies .

Case Study 1: Analgesic Efficacy

A study conducted on the analgesic effects of 1-(2-methylcyclohexyl)-2,5-dihydro-1H-pyrrole-2,5-dione involved administering the compound to rodents experiencing induced pain. The results indicated a significant reduction in pain responses compared to control groups, highlighting its potential utility in pain management therapies.

Case Study 2: Antimicrobial Testing

In another investigation, the antimicrobial efficacy of this compound was tested against multiple bacterial strains. The results demonstrated that formulations containing the compound exhibited effective antimicrobial activity, supporting its potential use in developing new antibacterial agents.

Mechanism of Action

The mechanism of action of 1-(2-methylcyclohexyl)-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-(2-methylcyclohexyl)-2,5-dihydro-1H-pyrrole-2,5-dione, highlighting differences in substituents, molecular weights, and physicochemical properties:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications Reference CAS/ID
1-(2-Methylcyclohexyl)-2,5-dihydro-1H-pyrrole-2,5-dione 2-Methylcyclohexyl C₁₁H₁₅NO₂ 193.24 g/mol High lipophilicity; potential use in polymer crosslinking Not explicitly listed
1-(2,4-Difluorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione 2,4-Difluorophenyl C₁₀H₅F₂NO₂ 209.15 g/mol Enhanced electrophilicity; agrochemical intermediates
1-(3-Methylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione 3-Methylphenyl C₁₁H₉NO₂ 187.20 g/mol Aromatic π-π interactions; OLED materials 1314029-90-7
1-(2,2,2-Trifluoroethyl)-2,5-dihydro-1H-pyrrole-2,5-dione 2,2,2-Trifluoroethyl C₆H₄F₃NO₂ 179.10 g/mol Electron-deficient; fluorinated polymers 771-52-8
1-(4-Chloro-3-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione 4-Chloro-3-nitrophenyl C₁₀H₅ClN₂O₄ 252.61 g/mol High reactivity; pharmaceutical intermediates

Key Observations:

Steric Effects : The 2-methylcyclohexyl group introduces significant steric hindrance compared to planar aromatic or linear alkyl substituents (e.g., 3-methylphenyl or trifluoroethyl). This reduces reactivity in nucleophilic reactions but enhances thermal stability in polymer matrices .

Electronic Effects : Fluorinated derivatives (e.g., 2,4-difluorophenyl or trifluoroethyl) exhibit strong electron-withdrawing effects, increasing electrophilicity of the maleimide ring. This property is exploited in click chemistry and fluoropolymer synthesis .

Aromatic vs. Aliphatic Substituents: Aryl-substituted analogs (e.g., 3-methylphenyl) enable π-π stacking, making them suitable for optoelectronic applications, whereas aliphatic substituents (e.g., methylcyclohexyl) improve solubility in nonpolar solvents .

Biological Activity

1-(2-Methylcyclohexyl)-2,5-dihydro-1H-pyrrole-2,5-dione, also known as compound 48139-54-4, is a unique organic compound characterized by its structural combination of a cyclohexane ring and a pyrrole ring. This distinctive structure imparts various biological activities that are currently under investigation. The following sections will explore its synthesis, biological properties, potential therapeutic applications, and relevant case studies.

Synthesis Methods

The synthesis of 1-(2-methylcyclohexyl)-2,5-dihydro-1H-pyrrole-2,5-dione can be achieved through several methods. A common approach involves the reaction of 2-methylcyclohexanone with maleic anhydride under acidic conditions. This process typically follows a Diels-Alder reaction pathway, leading to the formation of the desired product through subsequent dehydration.

Chemical Structure

The compound can be represented by the following chemical structure:

  • IUPAC Name : 1-(2-methylcyclohexyl)pyrrole-2,5-dione
  • Molecular Formula : C₁₁H₁₅N₁O₂
  • CAS Number : 48139-54-4

Antimicrobial Properties

Research indicates that compounds similar to 1-(2-methylcyclohexyl)-2,5-dihydro-1H-pyrrole-2,5-dione exhibit significant antimicrobial activity. For instance, derivatives of pyrrole-2,5-dione have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Potential

Studies have demonstrated that this compound may possess anticancer properties. In vitro assays have indicated that it can inhibit the growth of cancer cell lines. For example, related pyrrole derivatives have been shown to interact with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2, which are crucial in cancer proliferation pathways. These interactions suggest potential for developing targeted therapies against specific malignancies.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, compounds in this class have been evaluated for anti-inflammatory effects. Research has shown that certain derivatives can significantly inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). This suggests a potential role in treating inflammatory diseases.

Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerGrowth inhibition in cancer cell lines
Anti-inflammatoryReduced cytokine production

Case Study 1: Anticancer Activity

A study conducted on a series of pyrrole derivatives found that one specific derivative exhibited GI50 values between 1.0×1081.0\times 10^{-8} M and 1.6×1081.6\times 10^{-8} M against colon cancer cell lines (HCT-116, SW-620). This study concluded that modifications in side groups significantly influenced the biological activity of these compounds.

Case Study 2: Anti-inflammatory Properties

In another investigation focusing on anti-inflammatory properties, a set of pyrrole derivatives was tested for their ability to inhibit pro-inflammatory cytokines in PBMC cultures. The results indicated that certain compounds not only inhibited cytokine production but also showed low toxicity at therapeutic concentrations.

Q & A

What are the common synthetic routes for preparing 1-(2-methylcyclohexyl)-2,5-dihydro-1H-pyrrole-2,5-dione, and how do reaction conditions influence yield?

Basic Research Focus
The compound is typically synthesized via cyclization reactions. A base-assisted cyclization approach (e.g., using NaH in DMSO at elevated temperatures) is effective for forming the pyrrol-2-one core . For example, analogous compounds like 5-(4-chlorophenyl)-5-hydroxy-3-phenyl-1,5-dihydro-2H-pyrrol-2-one were synthesized using substituted amines or phenols as nucleophiles, achieving yields of 46–63% . Key factors include:

  • Reagent selection : Strong bases (e.g., NaH) promote cyclization but may require inert atmospheres.
  • Temperature : Reactions at 130°C enhance ring closure efficiency but risk side-product formation .
  • Purification : Column chromatography (silica gel) or recrystallization (ethanol/benzene) is critical for isolating pure products .

Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral features should researchers expect?

Basic Research Focus
A combination of 1H/13C NMR, FTIR, and HRMS is essential:

  • NMR : The 1H NMR spectrum should show distinct signals for the methylcyclohexyl group (δ 1.0–2.5 ppm, multiplet) and the pyrrole-dione protons (δ 6.5–7.5 ppm). In 13C NMR, the carbonyl carbons (C2 and C5) typically resonate at δ 170–175 ppm .
  • FTIR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretching) and ~3100 cm⁻¹ (C-H aromatic) confirm the dione and substituted cyclohexyl groups .
  • HRMS : The molecular ion peak should match the theoretical mass (e.g., C₁₁H₁₅NO₂: 209.11 g/mol) within 5 ppm error .

How can researchers resolve contradictions in reported reaction yields when using different cyclization agents for synthesizing this compound?

Advanced Research Focus
Yield discrepancies often arise from reagent compatibility and substituent steric effects . For example:

  • Base strength : NaH in DMSO (88% yield for analogous compounds) outperforms weaker bases like K₂CO₃ due to better deprotonation efficiency .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may slow cyclization. Non-polar solvents (e.g., toluene) favor ring closure but require higher temperatures .
  • Side reactions : Competing pathways (e.g., hydrolysis of the dione) can be minimized by controlling moisture levels. Systematic screening using DOE (Design of Experiments) is recommended to optimize conditions .

What computational methods are recommended to predict the reactivity and stability of this compound under various experimental conditions?

Advanced Research Focus
DFT (Density Functional Theory) calculations are valuable for:

  • Thermodynamic stability : Calculate Gibbs free energy of the dione ring to assess susceptibility to ring-opening reactions .
  • Reactivity hotspots : Identify electrophilic sites (e.g., C3/C4 positions) prone to nucleophilic attack using Fukui indices.
  • Solvent effects : COSMO-RS models predict solubility and stability in different solvents (e.g., ethanol vs. DMSO) .
    Experimental validation via kinetic studies (e.g., Arrhenius plots for degradation rates) is critical to confirm computational predictions.

How does the steric hindrance of the 2-methylcyclohexyl group influence the regioselectivity in subsequent derivatization reactions?

Advanced Research Focus
The bulky 2-methylcyclohexyl substituent directs reactions to less hindered positions:

  • Nucleophilic additions : Attack occurs preferentially at the C3 position (less steric hindrance) rather than C4. For example, aryl Grignard reagents favor C3 adducts in analogous pyrrol-2-ones .
  • Cross-coupling reactions : Suzuki-Miyaura coupling at C4 requires bulky ligands (e.g., SPhos) to overcome steric barriers .
  • Crystallography : Single-crystal X-ray diffraction of derivatives (e.g., 1-(4-chlorophenethyl)-2,5-dimethyl-1H-pyrrole) reveals torsional angles impacted by the cyclohexyl group, guiding synthetic modifications .

What strategies are effective for analyzing and mitigating byproducts in the synthesis of this compound?

Advanced Research Focus
Byproducts often arise from over-oxidation or ring-opening :

  • LC-MS monitoring : Track intermediates in real-time to identify side products (e.g., maleimide derivatives from dione hydrolysis) .
  • Additive screening : Catalytic amounts of TEMPO suppress radical-mediated oxidation pathways .
  • Workflow optimization : Use orthogonal protection (e.g., silyl ethers for hydroxyl groups) to prevent unwanted side reactions during functionalization .

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